molecular formula C13H16BrFO3 B7999994 Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate

Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate

Cat. No.: B7999994
M. Wt: 319.17 g/mol
InChI Key: UYNPPKWQVJYHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate is an organic compound with the molecular formula C13H16BrFO3. This compound is characterized by the presence of a bromo and fluoro substituent on a phenoxy ring, which is connected to a pentanoate ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate typically involves the reaction of 3-bromo-6-fluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

    Oxidation: The phenoxy ring can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate is used in various fields of scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenoxy ring can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active phenoxy compound, which can then interact with biological targets or undergo further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(3-chloro-6-fluoro-phenoxy)pentanoate
  • Ethyl 5-(3-bromo-4-fluoro-phenoxy)pentanoate
  • Ethyl 5-(3-bromo-6-chloro-phenoxy)pentanoate

Uniqueness

Ethyl 5-(3-bromo-6-fluoro-phenoxy)pentanoate is unique due to the specific positioning of the bromo and fluoro substituents on the phenoxy ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

ethyl 5-(5-bromo-2-fluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-12-9-10(14)6-7-11(12)15/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNPPKWQVJYHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCOC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.